molecular formula C14H18F2N2O5S B6949764 N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

Cat. No.: B6949764
M. Wt: 364.37 g/mol
InChI Key: YQEWFGHFZLZBHZ-UHFFFAOYSA-N
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Description

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is a chemical compound belonging to the class of thiazolidinones. This compound is notable for its distinct structure comprising difluoromethoxy and methoxy functional groups. It has garnered attention in various scientific fields, including medicinal chemistry and material science, due to its unique properties.

Properties

IUPAC Name

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O5S/c1-18-6-5-12(24(18,20)21)13(19)17-8-9-3-4-10(22-2)11(7-9)23-14(15)16/h3-4,7,12,14H,5-6,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEWFGHFZLZBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(S1(=O)=O)C(=O)NCC2=CC(=C(C=C2)OC)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide typically involves a multi-step process:

  • Formation of Thiazolidine Ring: : The initial step involves the reaction of a suitable amine with carbon disulfide, followed by reaction with an alkyl halide to form the thiazolidine ring.

  • Introduction of Methoxy Groups: : The methoxy groups are introduced using methoxy-substituted benzaldehydes in a nucleophilic aromatic substitution reaction.

  • Introduction of Difluoromethoxy Group: : This step requires the reaction of the intermediate compound with difluoromethoxy precursors, often through a halogenation reaction.

  • Amide Bond Formation: : The final step involves the formation of the carboxamide bond, typically through a coupling reaction using reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as:

  • Continuous Flow Chemistry: : Streamlining the synthesis process with continuous flow reactors can enhance yield and reduce production time.

  • Microwave-Assisted Synthesis: : Utilizing microwave irradiation can significantly accelerate reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: : Can be oxidized under specific conditions to form sulfoxides or sulfones.

  • Reduction: : Reductive conditions can break certain bonds, leading to simpler derivatives.

  • Substitution: : Nucleophilic or electrophilic substitutions at specific positions of the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Conditions: : Acidic or basic environments with appropriate nucleophiles or electrophiles

Major Products Formed

  • Oxidation: : Sulfoxide and sulfone derivatives

  • Reduction: : Reduced forms of the thiazolidine ring

  • Substitution: : Various substituted derivatives depending on the reactants used

Scientific Research Applications

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

  • Medicine: : Investigated for its potential use in drug design and development, particularly in the context of targeting specific enzymes or receptors.

  • Industry: : Employed in material science for the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide involves:

  • Molecular Targets: : Specific enzymes or receptors in biological systems, where it may act as an inhibitor or activator.

  • Pathways Involved: : Interacts with biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(Trifluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

  • N-[[3-(Methoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

Uniqueness

The uniqueness of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide lies in its difluoromethoxy functional group, which imparts distinct chemical and biological properties compared to its analogs. This compound's specific structure makes it a versatile tool in various research applications, providing unique advantages over other similar compounds.

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